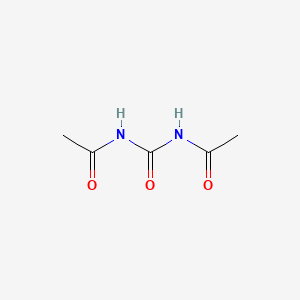
N,N'-Carbonylbis(acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Carbonylbis(acetamide) can be synthesized through several methods. One common method involves the reaction of acetamide with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{2 CH3CONH2 + COCl2 → (CH3CONH)2CO + 2 HCl} ]
Another method involves the reaction of acetamide with carbonyl diimidazole (CDI) in the presence of a base. This method is often preferred due to its milder reaction conditions and higher yield.
Industrial Production Methods
In industrial settings, N,N’-Carbonylbis(acetamide) is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-Carbonylbis(acetamide) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and urea.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the acetamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Acetic acid and urea.
Oxidation: Acetic acid and carbon dioxide.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
N,N’-Carbonylbis(acetamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Carbonylbis(acetamide) involves its ability to form hydrogen bonds and interact with various molecular targets. The carbonyl and amide groups in the compound can participate in hydrogen bonding, making it a useful stabilizing agent in biochemical systems. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules, potentially altering their biological activity.
Comparison with Similar Compounds
N,N’-Carbonylbis(acetamide) can be compared with other similar compounds such as:
N,N’-Diacetylurea: Similar structure but with different reactivity and applications.
N,N’-Carbonylbis(methylamide): Similar functional groups but with different substituents, leading to different chemical properties.
N,N’-Carbonylbis(benzamide): Contains aromatic groups, making it more hydrophobic and altering its reactivity.
N,N’-Carbonylbis(acetamide) is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile in various applications.
Properties
CAS No. |
638-20-0 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
N-(acetylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10) |
InChI Key |
UJQLDFMZDSDZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)

![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)


![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)

![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)


